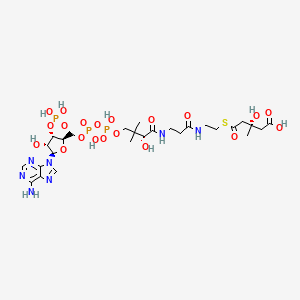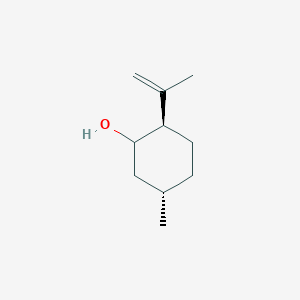![molecular formula C24H31N3O5S2 B10770711 N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)
N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “PMID23631440C29e” es un fármaco de molécula pequeña conocido por sus posibles aplicaciones terapéuticas. También se conoce por sus sinónimos GTPL8578 y BDBM50433865 . Este compuesto ha sido investigado por su papel en diversas enfermedades y afecciones, lo que lo convierte en un tema de interés en la comunidad científica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de “PMID23631440C29e” implica múltiples pasos, incluido el uso de reactivos y catalizadores específicos. Las rutas de síntesis detalladas y las condiciones de reacción suelen ser información propietaria en poder de las empresas farmacéuticas. Los métodos generales para sintetizar fármacos de molécula pequeña similares a menudo implican:
Síntesis orgánica por pasos: Esto incluye la formación de intermedios clave mediante reacciones como la sustitución nucleofílica, la oxidación y la reducción.
Purificación: Se utilizan técnicas como la recristalización, la cromatografía y la destilación para purificar el producto final.
Métodos de producción industrial
La producción industrial de “PMID23631440C29e” probablemente implicaría reactores químicos a gran escala, procesos de síntesis automatizados y estrictas medidas de control de calidad para garantizar la pureza y la coherencia del compuesto. Los métodos exactos dependerían de los requisitos específicos del compuesto y de la instalación de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
“PMID23631440C29e” experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Catalizadores: Paladio sobre carbono, óxido de platino.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir cetonas o ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
“PMID23631440C29e” tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo o intermedio en la síntesis orgánica.
Biología: Estudiado por sus efectos en los procesos y vías celulares.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y químicos.
Mecanismo De Acción
El mecanismo de acción de “PMID23631440C29e” implica su interacción con dianas moleculares y vías específicas. Se sabe que activa la progelatinasa A y desempeña un papel en la colagenolisis pericelular . Los efectos del compuesto están mediados por su unión a proteínas diana, lo que lleva a la modulación de varios procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a “PMID23631440C29e” incluyen:
Inhibidores de la metaloproteinasa de la matriz: Estos compuestos comparten mecanismos de acción y aplicaciones terapéuticas similares.
Otros fármacos de molécula pequeña: Compuestos con pesos moleculares y características estructurales similares.
Singularidad
“PMID23631440C29e” es único debido a su estructura molecular específica y las vías específicas que ataca. Su capacidad para modular la progelatinasa A y su papel en la colagenolisis lo distinguen de otros compuestos similares .
Propiedades
Fórmula molecular |
C24H31N3O5S2 |
|---|---|
Peso molecular |
505.7 g/mol |
Nombre IUPAC |
N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide |
InChI |
InChI=1S/C24H31N3O5S2/c1-18(28)25-15-7-3-6-10-24(29)27-16-22(23(33)17-27)26-34(30,31)21-13-11-20(12-14-21)32-19-8-4-2-5-9-19/h2,4-5,8-9,11-14,22-23,26,33H,3,6-7,10,15-17H2,1H3,(H,25,28)/t22-,23-/m0/s1 |
Clave InChI |
MUWDEQLPHWVPPA-GOTSBHOMSA-N |
SMILES isomérico |
CC(=O)NCCCCCC(=O)N1C[C@@H]([C@H](C1)S)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canónico |
CC(=O)NCCCCCC(=O)N1CC(C(C1)S)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2s,3s)-1-[(7-Methyl-2,3-Dihydro-1h-Inden-4-Yl)oxy]-3-[(1-Methylethyl)amino]butan-2-Ol](/img/structure/B10770631.png)
![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B10770633.png)
![(E,3R,5S)-7-[2,4-bis(4-fluorophenyl)-5-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770642.png)
![(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770647.png)


![2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)

![1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one](/img/structure/B10770677.png)
![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)
![3-[[4-(5-Hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10770683.png)
![(4R)-6-{2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl}-4-hydroxyoxan-2-one](/img/structure/B10770690.png)
![(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)

